molecular formula C6H7F3N2O2 B14072137 4-(2,2,2-Trifluoroacetyl)piperazin-2-one

4-(2,2,2-Trifluoroacetyl)piperazin-2-one

Cat. No.: B14072137
M. Wt: 196.13 g/mol
InChI Key: XCGDLLUEFYMKAG-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroacetyl)piperazin-2-one is a piperazine-derived compound featuring a trifluoroacetyl group at the 4-position of the piperazin-2-one ring.

Properties

Molecular Formula

C6H7F3N2O2

Molecular Weight

196.13 g/mol

IUPAC Name

4-(2,2,2-trifluoroacetyl)piperazin-2-one

InChI

InChI=1S/C6H7F3N2O2/c7-6(8,9)5(13)11-2-1-10-4(12)3-11/h1-3H2,(H,10,12)

InChI Key

XCGDLLUEFYMKAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroacetyl)piperazin-2-one typically involves the reaction of piperazin-2-one with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroacetyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2,2,2-Trifluoroacetyl)piperazin-2-one has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroacetyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Electronic Features

4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one (TJ0)
  • Structure : A benzoyl group substituted with a trifluoromethyl group at the 2-position is attached to the piperazin-2-one ring.
  • Formula : C₁₂H₁₁F₃N₂O₂.
  • Key Properties: The trifluoromethylbenzoyl group enhances lipophilicity compared to the trifluoroacetyl group in the target compound.
1-(Thiophen-2-yl)piperazin-2-one
  • Structure : A thiophene ring is substituted at the 1-position of the piperazin-2-one.
  • Formula : C₈H₁₀N₂OS.
4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one
  • Structure : An acetyl group substituted with a 3,5-dimethylpyrazole moiety is attached to the piperazin-2-one.
  • Formula : C₁₁H₁₆N₄O₂.
  • Key Properties : The pyrazole ring introduces hydrogen-bonding capabilities, which may enhance target selectivity in pharmaceutical applications .
(3R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one
  • Structure : A chiral 4-fluoro-2-methylphenyl group is attached at the 3-position.
  • Formula : C₁₁H₁₃FN₂O.
  • Key Properties : The fluorophenyl group provides moderate electron-withdrawing effects, but the absence of a trifluoroacetyl group reduces electrophilicity at the carbonyl position .

Reactivity and Stability

  • Electrophilicity : The trifluoroacetyl group in the target compound increases the electrophilicity of the adjacent carbonyl carbon, making it more reactive toward nucleophilic attack (e.g., in amide bond formation) compared to benzoyl or acetyl analogs .
  • Acid Stability : The trifluoroacetyl group is stable under acidic conditions, as evidenced by its use in TFA-mediated deprotection steps during synthesis (similar to procedures in ) .

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